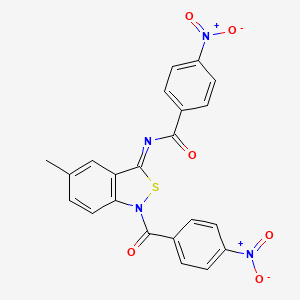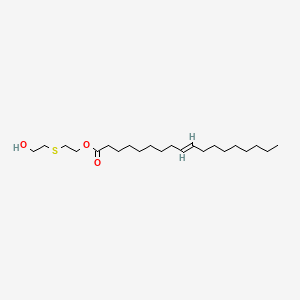
Saponite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Saponite is a trioctahedral mineral belonging to the smectite group of phyllosilicates. Its chemical formula is Ca0.25(Mg,Fe)3((Si,Al)4O10)(OH)2·n(H2O) . This mineral is characterized by its soft, plastic nature and is often found in hydrothermal veins, basalt vesicles, skarns, amphibolite, and serpentinite . This compound was first described in 1840 by Svanberg and is named after the Greek word “sapo,” meaning soap, due to its soap-like texture .
准备方法
Synthetic Routes and Reaction Conditions
Saponite can be synthesized using various methods, with hydrothermal synthesis being the most common. This method involves the formation of a precursor aluminosilicate gel, followed by the hydrolysis of divalent metals such as magnesium, nickel, cobalt, and zinc through the slow release of ammonia from urea decomposition . The reaction conditions typically involve temperatures ranging from 25°C to 220°C, depending on the desired properties of the final product .
Industrial Production Methods
Industrial production of this compound often involves the electrochemical separation of this compound-containing products to obtain high concentrations of smectite-group minerals. This process results in materials with lower particle sizes, more compact structures, and greater surface areas, making them suitable for various applications such as ceramics and heavy-metal sorbents .
化学反应分析
Types of Reactions
Saponite undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, altering the oxidation state of iron within the mineral.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sulfuric acid, which can dissolve the mineral, and various metal salts for cation exchange reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cation exchange reactions can result in this compound with different interlayer cations, altering its physical and chemical properties .
科学研究应用
Saponite has a wide range of scientific research applications, including:
作用机制
The mechanism of action of saponite involves its ability to adsorb and interact with various molecules. This is primarily due to its high surface area, layered structure, and the presence of exchangeable cations in its interlayer spaces. The adsorption process can involve physical adsorption, ion exchange, and chemical interactions with the adsorbed species . The molecular targets and pathways involved depend on the specific application, such as the removal of contaminants in water treatment or the delivery of drugs in medical applications .
相似化合物的比较
Saponite is often compared with other smectite group minerals, such as montmorillonite and hectorite. While all these minerals share similar layered structures and cation exchange capacities, this compound is unique due to its specific chemical composition and the presence of magnesium and iron in its structure . This gives this compound distinct physical and chemical properties, such as higher thermal stability and different adsorption characteristics .
Similar Compounds
Montmorillonite: A smectite mineral with a similar layered structure but different chemical composition, primarily containing aluminum and magnesium.
属性
CAS 编号 |
1319-41-1 |
|---|---|
分子式 |
Al4H12Mg18O72Si21 |
分子量 |
2299.3 g/mol |
IUPAC 名称 |
tetraaluminum;octadecamagnesium;oxygen(2-);silicon(4+);hexahydrate |
InChI |
InChI=1S/4Al.18Mg.6H2O.66O.21Si/h;;;;;;;;;;;;;;;;;;;;;;6*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+3;18*+2;;;;;;;66*-2;21*+4 |
InChI 键 |
BZVFNNVELIPSJE-UHFFFAOYSA-N |
规范 SMILES |
O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4] |
颜色/形态 |
Grains |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


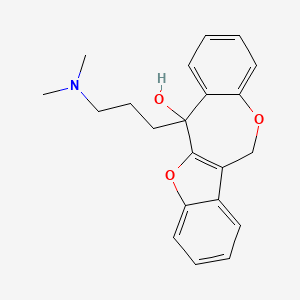
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
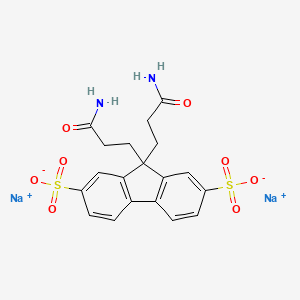
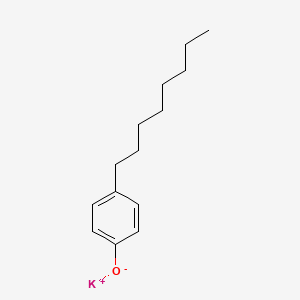


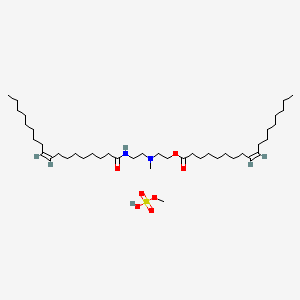
![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
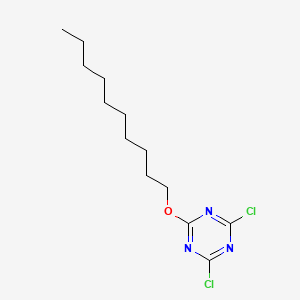
![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)

